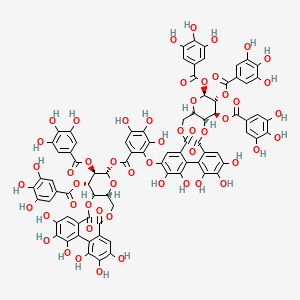

Rugosin D

Description

Properties

Molecular Formula |

C82H58O52 |

|---|---|

Molecular Weight |

1875.3 g/mol |

IUPAC Name |

[(10R,11S,12R,13S,15R)-3,4,5,21,22,23-hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl] 3,4,5-trihydroxy-2-[[(10R,11S,12R,13S,15R)-3,4,5,22,23-pentahydroxy-8,18-dioxo-11,12,13-tris[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]benzoate |

InChI |

InChI=1S/C82H58O52/c83-28-1-18(2-29(84)49(28)97)71(112)129-67-65-43(125-81(133-75(116)22-9-36(91)53(101)37(92)10-22)69(67)131-73(114)20-5-32(87)51(99)33(88)6-20)17-123-77(118)26-15-42(58(106)62(110)48(26)47-25(79(120)127-65)13-40(95)56(104)61(47)109)124-64-27(14-41(96)57(105)63(64)111)80(121)134-82-70(132-74(115)21-7-34(89)52(100)35(90)8-21)68(130-72(113)19-3-30(85)50(98)31(86)4-19)66-44(126-82)16-122-76(117)23-11-38(93)54(102)59(107)45(23)46-24(78(119)128-66)12-39(94)55(103)60(46)108/h1-15,43-44,65-70,81-111H,16-17H2/t43-,44-,65-,66-,67+,68+,69-,70-,81+,82+/m1/s1 |

InChI Key |

LELFYNPFJFAEND-YLVKXZTISA-N |

SMILES |

C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3OC4=C(C(=C5C(=C4)C(=O)OCC6C(C(C(C(O6)OC(=O)C7=CC(=C(C(=C7)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O)OC(=O)C9=CC(=C(C(=C9)O)O)O)OC(=O)C2=CC(=C(C(=C25)O)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3OC4=C(C(=C5C(=C4)C(=O)OC[C@@H]6[C@H]([C@@H]([C@H]([C@@H](O6)OC(=O)C7=CC(=C(C(=C7)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O)OC(=O)C9=CC(=C(C(=C9)O)O)O)OC(=O)C2=CC(=C(C(=C25)O)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O |

Canonical SMILES |

C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3OC4=C(C(=C5C(=C4)C(=O)OCC6C(C(C(C(O6)OC(=O)C7=CC(=C(C(=C7)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O)OC(=O)C9=CC(=C(C(=C9)O)O)O)OC(=O)C2=CC(=C(C(=C25)O)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O |

Origin of Product |

United States |

Extraction and Preparatory Techniques

Solvent-Based Extraction Strategies

Various solvent systems are employed to extract this compound and other phenolic compounds from plant materials, leveraging their solubility properties.

Aqueous Organic Solvent Mixtures: A common approach involves using mixtures of polar organic solvents with water. For instance, 80% (v/v) aqueous methanol (B129727) has been used for extracting compounds from Rosa rugosa petals. Similarly, 70% aqueous acetone (B3395972) (Me2CO) is effective for extracting ellagitannins from rose petals. nih.gov A mixture of 80% acetone and 20% water (v/v), often supplemented with 0.1% ascorbic acid to prevent oxidation, is also utilized for small-scale extractions of hydrolyzable tannins.

Hot Water Extraction: Hot water extracts of Rosa rugosa flower buds have been used to obtain phenolic compounds, including this compound.

Ethanol: Ethanol (EtOH) extraction under reflux has been applied to Filipendula glaberrima for the preparation of samples containing this compound.

Sequential Extraction: For comprehensive profiling, sequential extractions with solvents of increasing polarity, such as n-hexane, dichloromethane (B109758) (CH2Cl2), and then 70% aqueous acetone, are performed to obtain different fractions. nih.gov

Preliminary Fractionation Methods

After initial extraction, preliminary fractionation steps are crucial to separate this compound from the bulk of other plant constituents.

Liquid-Liquid Partitioning: Aqueous extracts can be partitioned with less polar solvents like ethyl acetate (B1210297) (EtOAc) to separate compounds based on their polarity. For example, the aqueous residue from 70% aqueous acetone extracts of Rosa gallica has been partitioned with EtOAc to yield EtOAc-soluble and water-soluble fractions. nih.gov

Column Chromatography: This is a fundamental technique for initial separation.

Silica (B1680970) Gel Column Chromatography: Ethyl acetate-soluble fractions can be further separated using silica gel column chromatography with stepwise elution, typically with solvent systems like chloroform/methanol mixtures. nih.gov

Reversed-Phase Medium-Pressure Liquid Chromatography (RP MPLC): This technique, often utilizing C18 stationary phases and methanol-water gradients, is employed for further fractionation of complex extracts.

Sephadex LH-20 Column Chromatography: This method is effective for separating phenolic compounds, including tannins. Elution is typically performed with increasing concentrations of methanol in ethanol, followed by acetone in methanol. nih.gov

Centrifugal Partition Chromatography (CPC): CPC is a preparative fractionation method that allows for the selection of specific bioactive fractions containing compounds like this compound.

Structural Elucidation and Advanced Analytical Characterization

Chemical Degradation and Derivatization for Structural Confirmation

Chemical degradation and derivatization play crucial roles in confirming the proposed structures of complex natural products, especially when spectroscopic data alone may not be sufficient to resolve all structural ambiguities. Degradation studies involve breaking down the molecule into smaller, identifiable fragments, while derivatization introduces specific chemical tags to enhance detectability or modify properties for analysis. diva-portal.orgnih.govescholarship.orgnih.gov

As a hydrolyzable tannin, Rugosin D is characterized by its ability to release smaller phenolic acids, such as ellagic acid, upon acidic hydrolysis. scispace.com This characteristic degradation pathway is a key feature of this class of compounds and can be used to confirm the presence of ellagitannin linkages. While general principles of chemical degradation for hydrolyzable tannins are well-established (e.g., hydrolysis of pentagalloylglucose (B1669849) yielding galloylglucoses), specific detailed chemical degradation products or derivatization protocols uniquely applied to this compound for structural confirmation are not explicitly described in the provided search results. researchgate.net

Integrated Analytical Platforms for Comprehensive Profiling

The structural elucidation and comprehensive profiling of complex phytochemicals like this compound necessitate the use of integrated analytical platforms. The UHPLC-PDA-amMS system stands out as a powerful and widely adopted platform for this purpose. dntb.gov.uanih.govebi.ac.uk

This integrated approach combines the high-resolution separation capabilities of Ultra-High-Performance Liquid Chromatography (UHPLC) with the spectral information provided by a Photodiode Array (PDA) detector and the precise mass and fragmentation data from Accurate Mass Mass Spectrometry (amMS). dntb.gov.uaebi.ac.uk The UHPLC component ensures efficient separation of this compound from other co-eluting compounds in complex plant extracts. The PDA detector simultaneously acquires UV-Vis spectra across a range of wavelengths, providing information about the chromophoric properties and purity of the eluted compounds. Finally, the amMS component, often utilizing high-resolution mass analyzers like Orbitrap, delivers exact mass measurements and fragmentation patterns, which are critical for confirming molecular formulas and identifying substructures. dntb.gov.uanih.govebi.ac.uk This synergistic combination allows for the tentative identification of unknown metabolites without the need for analytical standards, significantly impacting the field of metabolomics and phytochemical analysis. dntb.gov.uanih.gov

Table 2: Key Features of Integrated Analytical Platforms (UHPLC-PDA-amMS)

| Component | Function | Key Information Provided |

| UHPLC | High-resolution chromatographic separation | Retention time, separation efficiency |

| PDA | UV-Vis detection | UV-Vis spectrum, chromophore presence, purity |

| amMS (e.g., Orbitrap) | Accurate mass measurement, fragmentation | Molecular formula, substructural information, m/z values |

Biosynthetic Pathways and Enzymatic Transformations of Rugosin D

Identification of Biosynthetic Precursors (e.g., Pentagalloylglucose)

The foundational precursor for the entire class of ellagitannins, including Rugosin D, is 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG). utu.fiwikipedia.orgnih.gov PGG is a gallotannin derived from the shikimate pathway, where a central glucose core is esterified with five galloyl groups. wikipedia.orgdoaj.org The biosynthesis of PGG itself is a multi-step process starting with gallic acid. Enzyme studies have shown that PGG is synthesized from β-glucogallin (1-O-galloyl-β-D-glucopyranose) through a series of specific galloylation steps. nih.gov PGG's unique structural arrangement, with multiple spatially adjacent galloyl groups, makes it the ideal substrate for the subsequent oxidative couplings that define ellagitannins. utu.firesearchgate.net It is this pivotal intermediate that undergoes the first key transformation, leading from the gallotannin class to the ellagitannin class of compounds. utu.fiwikipedia.org

Table 1: Key Biosynthetic Precursors for Dimeric Ellagitannins

| Precursor Molecule | Chemical Formula | Molar Mass (g·mol−1) | Role in Biosynthesis |

|---|---|---|---|

| Gallic Acid | C₇H₆O₅ | 170.12 | Primary phenolic building block, derived from the shikimate pathway. |

| β-Glucogallin | C₁₃H₁₆O₁₀ | 332.26 | The initial "starter molecule" and acyl donor for galloylation steps. nih.gov |

| Pentagalloylglucose (B1669849) (PGG) | C₄₁H₃₂O₂₆ | 940.68 | The central precursor for all gallotannins and ellagitannins. utu.fiwikipedia.orgwikipedia.org |

Enzymatic Oxidation and Oxidative Coupling Mechanisms

The conversion of PGG into the vast array of ellagitannin structures is driven by enzymatic oxidation and subsequent oxidative coupling reactions. utu.fi The defining step in the formation of any ellagitannin is the intramolecular C-C oxidative coupling between two adjacent galloyl groups of PGG. This reaction forms the hexahydroxydiphenoyl (HHDP) moiety, which upon hydrolysis, yields ellagic acid. wikipedia.orgresearchgate.net This initial dehydrogenation reaction converts the gallotannin PGG into the first true ellagitannin, tellimagrandin II. utu.finih.gov

The formation of dimeric ellagitannins like this compound occurs through a subsequent intermolecular oxidative coupling. In this process, monomeric ellagitannins (such as tellimagrandin II or other related structures) are joined together. This coupling can occur between two galloyl units or between a galloyl unit and an existing HHDP unit of two separate monomers. utu.fi These reactions are under strict enzymatic control, ensuring specific regio- and stereochemistry, which accounts for the structural diversity observed in oligomeric ellagitannins. utu.finih.gov

Characterization of Enzymes Involved in this compound Biosynthesis

While the specific enzymes that catalyze the final dimerization to form this compound have not been isolated, extensive research on related pathways provides a clear picture of the enzyme classes involved. The key transformations are catalyzed by phenol (B47542) oxidases, specifically laccase-like enzymes. nih.gov

Research on the plant Tellima grandiflora led to the purification and characterization of enzymes that catalyze the foundational steps of dimeric ellagitannin biosynthesis. nih.gov A key finding was the identification of a laccase-like phenol oxidase that specifically oxidizes PGG to form the monomeric ellagitannin, tellimagrandin II. Subsequently, a similar but distinct oxidase was found to catalyze the further oxidation of tellimagrandin II to form the dimeric ellagitannin, cornusiin E. nih.gov These enzymes are glycoproteins that utilize molecular oxygen as an electron acceptor to facilitate the oxidative coupling of the phenolic galloyl groups. It is highly probable that enzymes with similar properties and mechanisms are responsible for the biosynthesis of this compound.

Table 2: Characterized Enzymes in Ellagitannin Biosynthesis

| Enzyme | Source Organism | Substrate(s) | Product(s) | Enzyme Class |

|---|---|---|---|---|

| Laccase-like phenol oxidase 1 | Tellima grandiflora | Pentagalloylglucose (PGG) | Tellimagrandin II | Phenol Oxidase |

Data sourced from studies on the enzymology of ellagitannin biosynthesis. nih.gov

Cell-Free Enzyme Systems in Biosynthetic Research

Cell-free enzyme systems have been indispensable in elucidating the biosynthetic pathways of ellagitannins. These in vitro systems, which utilize crude cell extracts or purified enzymes, allow researchers to study specific enzymatic reactions without the complexities of the cellular environment, such as competing metabolic pathways or transport limitations. nih.gov

A landmark achievement in ellagitannin research was the use of a cell-free crude enzyme extract from the leaves of Tellima grandiflora. researchgate.net This system provided the first definitive experimental proof that PGG is the direct precursor to the ellagitannin tellimagrandin II. By incubating PGG with the cell-free extract, researchers were able to observe the formation of tellimagrandin II, demonstrating the catalytic activity responsible for the oxidative coupling. researchgate.net Such systems are crucial for identifying substrates, products, and the specific enzymes involved, and they remain a powerful tool for characterizing the yet-to-be-discovered enzymes in the this compound pathway. mdpi.comnih.gov

Comparative Biosynthesis with Related Dimeric Ellagitannins (e.g., Cornusiin E)

The biosynthetic pathway leading to the dimeric ellagitannin cornusiin E serves as an excellent model for understanding the formation of this compound. The synthesis of cornusiin E has been demonstrated to occur via the enzyme-catalyzed intermolecular oxidative coupling of two molecules of the monomeric ellagitannin, tellimagrandin II. nih.gov

This dimerization establishes a clear biosynthetic principle: monomeric ellagitannins act as building blocks for larger, oligomeric structures. This compound is a C-glycosidic dimeric ellagitannin, which is structurally more complex than cornusiin E. Its biosynthesis is believed to proceed from monomeric ellagitannin precursors, likely casuarictin (B1680760) or related compounds, which are themselves derived from tellimagrandin II. The formation of this compound would involve a specific, enzyme-controlled intermolecular C-O or C-C bond formation between two of these monomeric units. The precise nature of the precursors and the specific linkages that form this compound are a result of the specific enzymatic machinery present in the source plant.

Chemical Synthesis and Analogues of Rugosin D

Strategies for the Total Synthesis of Complex Ellagitannins

The total synthesis of complex ellagitannins, including dimeric structures like Rugosin D, typically involves two primary strategies worldscientific.comthieme-connect.com:

Double Esterification of Hexahydroxydiphenic Acid with D-Glucopyranose Derivatives: This method involves the double esterification of a suitably protected hexahydroxydiphenic acid (HHDP) with a diol or tetrol derivative of D-glucopyranose worldscientific.com. This approach offers advantages such as not requiring orthogonal protection of phenolic hydroxyl groups and avoiding chromatographic separation of regioisomeric mixtures that can arise from coupling steps worldscientific.com. The HHDP unit itself, a key component of ellagitannins, is formed by the C-C coupling of two galloyl groups mdpi.commdpi.com.

Esterification of Gallic Acid with D-Glucopyranose Derivatives Followed by Coupling of Galloyl Residues: This strategy involves the esterification of a protected gallic acid with a diol derivative of D-glucopyranose, followed by a coupling reaction of the galloyl residues to form the (S)-HHDP unit worldscientific.com. Oxidative phenol (B47542) coupling of galloyl derivatives linked to D-glucopyranose is a crucial step in this approach thieme-connect.com.

Semi-Synthetic Approaches for this compound

While detailed semi-synthetic routes specifically for this compound are not extensively documented in the provided search results, the broader field of ellagitannin biosynthesis and semi-synthesis offers insights. Enzymatic methods have been explored for the synthesis of ellagitannins. For instance, cell-free extracts from Tellima grandiflora have been shown to catalyze the oxidation of 1,2,3,4,6-pentagalloyl-β-D-glucose to the monomeric ellagitannin, tellimagrandin II, which can then undergo oxidative coupling to yield dimeric derivatives like cornusiin E nih.govnih.gov. This suggests that specific enzymatic transformations could potentially be leveraged for the semi-synthesis of this compound, which is characterized by a valoneoyl bridge acs.orgresearchgate.net. The valoneoyl group itself can be chemically synthesized wikipedia.org.

Synthesis and Characterization of this compound Analogues

This compound is a dimeric ellagitannin featuring a valoneoyl linkage acs.orgresearchgate.net. The synthesis of its analogues often involves modifying the galloyl groups, altering the valoneoyl linkage, or creating more complex dimeric and oligomeric structures. Such modifications are crucial for understanding structure-activity relationships and exploring new therapeutic potentials.

Modifications to the galloyl groups in ellagitannin structures are a common strategy for generating analogues. These modifications can involve changes in the number of galloyl groups, their positions on the glucose core, or the introduction of different substituents on the galloyl moieties. The basic structure of ellagitannins involves D-glucose esters with galloyl groups mdpi.comacs.org. The number of free galloyl groups can influence the hydrophobicity of ellagitannins researchgate.net. For example, studies on antimicrobial activity have shown that ellagitannins with four or five free galloyl groups, such as this compound and Rugosin E, were more efficient inhibitors against S. aureus than cyclic ellagitannins with fewer free galloyl groups mdpi.com.

This compound is distinguished by a valoneoyl linkage, which is a meta-dehydrodigalloyl (m-DOG) type linkage acs.orgresearchgate.net. This linkage connects two ellagitannin units. Alterations to this linkage could involve:

Modification of the Valoneoyl Unit Itself: This could include changes to the oxidation state or substitution patterns within the valoneoyl moiety. The valoneoyl group is an isomer of sanguisorboyl acid wikipedia.org.

Replacement with Other Linkages: Analogues could be synthesized where the valoneoyl linkage is replaced by other types of biaryl or ether linkages, such as meta-dehydrodigalloyl (m-GOG) or sanguisorboyl (m-GOD) groups, which are also found in dimeric ellagitannins acs.org. The synthesis of the valoneoyl group has been reported wikipedia.org. Studies on isorugosin monomers, which have different orientations of the valoneoyl group, have shown varying antibacterial effects, indicating the importance of the valoneoyl group's orientation sci-hub.se.

This compound itself is a dimeric ellagitannin acs.orgresearchgate.nettandfonline.com. The creation of dimeric and higher oligomeric ellagitannin structures is a significant area of synthetic research. These larger structures often exhibit enhanced biological activities compared to their monomeric counterparts mdpi.comtandfonline.com.

Strategies for synthesizing dimeric and oligomeric ellagitannins include:

Intermolecular Oxidative Coupling: This involves the oxidative coupling of two monomeric ellagitannin units. For example, the biosynthesis of dimeric ellagitannins like cornusiin E involves the oxidative coupling of two tellimagrandin II units nih.govnih.govmdpi.com. Similarly, oenothein B, a macrocyclic ellagitannin dimer, is biogenetically produced by double C-O couplings of two molecules of tellimagrandin I mdpi.com.

Bis-Acylation Reactions: For dimeric structures like coriariin A, a bis-acylation reaction of a dehydrodigalloyl diacid with glucopyranose trichloroacetimidate (B1259523) has been employed to access the dimeric framework early in the synthesis pathway nih.govacs.org. Subsequent double oxidative cyclization forms the HHDP ester units nih.govacs.org.

Connecting Monomeric Units via C-O Digallate Structures: Approximately 40% of ellagitannins include C-O digallate structures, which are formed via a C-O bond between a galloyl group and a galloyl derivative like the HHDP group. These structures can lead to the oligomerization of monomeric ellagitannins, increasing their structural diversity mdpi.com.

The molecular size and the type of oligomeric linkage can influence the biological activity of ellagitannins. For instance, while some dimeric ellagitannins like sanguiin H-6 and lambertianin C showed increased antimicrobial efficacy compared to their monomers, this compound was as effective as its monomer, tellimagrandin II, and Rugosin E was a weaker inhibitor than its monomers against C. perfringens mdpi.com. However, this compound showed potent inhibition of histidine decarboxylase, more so than ellagitannin monomers tandfonline.com.

Mechanistic and Preclinical Investigations of Biological Activities

Enzyme Inhibitory Mechanisms

Rugosin D has demonstrated inhibitory effects against enzymes crucial for metabolic and physiological processes, including α-amylase and histidine decarboxylase.

α-Amylase Inhibition

α-Amylase is a digestive enzyme responsible for breaking down complex carbohydrates. Inhibiting its activity can help manage postprandial glucose levels.

This compound exhibits notable inhibitory properties against mammalian α-amylases. Studies have shown that its inactivating potential on mammalian α-amylases is comparable to that of acarbose (B1664774), a well-known α-amylase inhibitor mdpi.com. Specifically, this compound demonstrated potent inhibition against porcine pancreas α-amylase and human α-amylase, with its activity against human pancreas α-amylase exceeding that of acarbose mdpi.com.

The inhibitory concentrations (IC₅₀) for this compound and acarbose against various mammalian α-amylases are presented in the table below.

Table 1: Inhibitory Effects of this compound and Acarbose on Mammalian α-Amylases

| Enzyme Source | This compound IC₅₀ (µg/mL ± S.D.) | Acarbose IC₅₀ (µg/mL ± S.D.) |

| Porcine Pancreas α-Amylase | 32.09 | 35.67 |

| Human Salivary α-Amylase | Not specified | Not specified |

| Human Pancreas α-Amylase | 30.84 | Not specified |

Note: Data for human salivary α-amylase and human pancreas α-amylase for acarbose were not explicitly detailed in the provided source for direct comparison with this compound's specific values, but this compound's activity against human pancreas α-amylase was noted to exceed acarbose's activity mdpi.com.

The precise molecular interactions of this compound with α-amylase are hypothesized to involve the binding of ellagitannin molecules, such as this compound, to the protein structure of digestive enzymes. This interaction can lead to the formation of insoluble complexes, which in turn reduces α-amylase activity and impairs its ability to hydrolyze carbohydrate substrates into simpler molecules mdpi.com. This mechanism aligns with general knowledge of protein-tannin interactions, where various tannins can cause protein precipitation mdpi.com.

Histidine Decarboxylase (HDC) Inhibition

Histidine decarboxylase (HDC) is the sole enzyme responsible for catalyzing histamine (B1213489) synthesis in mammals. Inhibitors of HDC are of interest for controlling histamine-mediated conditions tandfonline.comnih.govesmed.org.

This compound, an ellagitannin dimer, has been identified as a potent inhibitor of recombinant human HDC tandfonline.comnih.govesmed.org. Kinetic analyses have characterized its mode of inhibition as non-competitive nih.govesmed.org. The inhibition constant (Kᵢ) for this compound against HDC has been reported to be approximately 0.35-1 µM nih.govesmed.org. This Kᵢ range is comparable to that of histidine methyl ester (Kᵢ = 0.46 µM), an established substrate analogue inhibitor of HDC nih.gov.

The inhibitory constants for this compound and other related ellagitannins against human HDC are summarized below.

Table 2: Kinetic Parameters of Ellagitannin Inhibition on Human Histidine Decarboxylase

| Compound | Type of Inhibition | Kᵢ (µM) |

| This compound | Non-competitive | 0.35-1 |

| Rugosin A | Non-competitive | 0.35-1 |

| Rugosin A methyl ester | Non-competitive | 0.35-1 |

| Tellimagrandin II | Non-competitive | 0.35-1 |

| Rugosin G | Non-competitive | 0.23 ± 0.02 |

| Histidine methyl ester | Substrate analogue | 0.46 |

Note: Kᵢ values for this compound, Rugosin A, Rugosin A methyl ester, and Tellimagrandin II are approximate ranges nih.govesmed.org. Rugosin G is included for context as a related ellagitannin trimer tandfonline.com.

Ellagitannins, including this compound, are hypothesized to inhibit HDC activity by binding to the enzyme's flexible loop tandfonline.com. This flexible loop, specifically amino acids 330–340, is critical for the active site of HDC, and Tyr334 within this loop plays a crucial role in catalysis tandfonline.comresearchgate.net. It is suggested that when ellagitannins bind to this flexible loop, they may block the access of Tyr334 to the substrate, thereby impeding the enzyme's function tandfonline.com. The linear conformation of ellagitannin oligomers, such as this compound, is considered an important factor contributing to their potent HDC inhibition tandfonline.com.

Anticancer and Antitumor Research in Preclinical Models

Inhibition of Cancer Cell Proliferation in vitro

This compound has demonstrated inhibitory effects on cancer cell proliferation in in vitro settings. In studies evaluating the modulatory impact of selected ellagitannins on doxorubicin-resistant human breast cancer cells (MCF-7/Adr), this compound exhibited an inhibitory effect on cell proliferation researchgate.net. While its impact was reported to be less pronounced than that of agrimoniin (B1591192) and pedunculagin, it showed greater inhibition compared to tellimagrandin I researchgate.net. Furthermore, a crude polysaccharide fraction derived from Rosa rugosa root, which contains ellagitannin this compound as a main component, displayed a slight antiproliferative effect on human colon (SW480) and lung (A549) cancer cell lines researchgate.net.

Antitumor Activity in Animal Models (e.g., Sarcoma-180 in mice)

Investigations into the antitumor activity of this compound in animal models have yielded promising results. In a study involving mice inoculated with sarcoma-180 cells, dimeric ellagitannins, including this compound, demonstrated significantly higher antitumor activity compared to agrimoniin jst.go.jp. These compounds were administered intraperitoneally four days prior to the intraperitoneal inoculation of sarcoma-180 cells jst.go.jp. The findings suggest that the dimeric structure of ellagitannins, along with the presence of several galloyl groups on the glucose core, is crucial for pronounced antitumor effects jst.go.jp.

Modulation of Cellular Pathways Associated with Carcinogenesis

While direct, specific data on this compound's modulation of cellular pathways associated with carcinogenesis are limited, its classification as an ellagitannin provides insights into potential mechanisms. Ellagitannins, such as ellagic acid, are known to exert anticarcinogenic effects through various mechanisms, including the inhibition of tumor cell proliferation, induction of apoptosis, disruption of DNA binding to carcinogens, blocking of viral infections, and modulation of inflammation, angiogenesis, and drug resistance processes essential for tumor growth and metastasis researchgate.net. Carcinogenesis is a complex process involving alterations in cellular signaling pathways that drive transformation, often leading to increased cell proliferation and decreased apoptosis nih.gov. Oxidative stress, inflammation, and epigenetic changes, such as DNA methylation, are also recognized as contributing factors to carcinogenesis mdpi.comnih.govbioline.org.br.

Anti-inflammatory Mechanisms

This compound contributes to anti-inflammatory effects through the modulation of pro-inflammatory mediators and impact on inflammatory enzyme pathways.

Modulation of Pro-inflammatory Mediators

This compound is a key component of extracts from plants like Filipendula ulmaria, which are recognized for their anti-inflammatory potential through the inhibition of pro-inflammatory mediators researchgate.netresearchgate.net. Studies on Filipendula ulmaria extracts have shown a reduction in the production of pro-inflammatory cytokines, including interleukin-1 beta (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) researchgate.net. These cytokines, along with chemokines, prostaglandins (B1171923) (PGs), leukotrienes (LTs), and thromboxanes (TXs), are critical pro-inflammatory mediators involved in the inflammatory cascade premiervein.comnih.gov. Furthermore, the anti-inflammatory activity is associated with the inhibition of nuclear factor-kappa B (NF-κB) activation, a master regulator of genes involved in chronic inflammation, including those encoding inflammatory proteins such as chemokines, cytokines, interleukins, interferons, and cyclooxygenase-2 (COX-2) unimi.it.

Impact on Inflammatory Enzyme Pathways

This compound has been implicated in the modulation of several inflammatory enzyme pathways. As a constituent of Filipendula ulmaria extracts, it has been shown to inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 researchgate.netunimi.it. The F. ulmaria extract demonstrated a more potent inhibitory effect on COX-1 (IC₅₀ of 7.45 µg/mL) compared to COX-2 (IC₅₀ of 90.26 µg/mL) unimi.it.

In addition to COX enzymes, this compound, as a dimeric ellagitannin, has been found to inhibit histidine decarboxylase (HDC) more potently than monomeric ellagitannins such as tellimagrandin II and rugosin A researchgate.net. HDC is the enzyme responsible for catalyzing the formation of histamine, a bioactive amine involved in histamine-mediated symptoms like allergies and stomach ulceration, which are related to inflammatory processes researchgate.net. The inhibition of HDC by this compound suggests a mechanism for controlling histamine production and its associated inflammatory responses researchgate.net.

Table 1: Inhibitory Activity of Filipendula ulmaria Extract (containing this compound) on COX Enzymes

| Enzyme | IC₅₀ (µg/mL) |

| Cyclooxygenase-1 (COX-1) | 7.45 unimi.it |

| Cyclooxygenase-2 (COX-2) | 90.26 unimi.it |

Table 2: Inhibitory Activity of this compound on Histidine Decarboxylase

| Compound | Kᵢ (µM) (approximate) |

| This compound | 0.35-1 researchgate.net |

| Histidine methyl ester (substrate analogue inhibitor) | 0.46 researchgate.net |

Antioxidant Properties and Oxidative Stress Modulation

This compound exhibits notable antioxidant properties, a characteristic shared by many ellagitannins researchgate.netresearchgate.net. Its complex structure, typical of compounds with glycoside and polyphenol moieties, is believed to contribute to these effects ontosight.ai.

Antioxidants play a crucial role in counteracting oxidants, which are major contributors to oxidative stress and the pathogenesis of various diseases mdpi.com. This compound, as a phytochemical, can mitigate oxidative stress by directly scavenging or quenching reactive radicals, such as reactive oxygen species (ROS) nih.gov.

Beyond direct radical scavenging, antioxidants can also modulate oxidative stress by activating biological systems. This includes the activation of enzymes like SIRT1 and transcription factors such as NRF2 nih.gov. The activation of NRF2, in particular, leads to the upregulation of endogenous antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX), thereby enhancing the cellular defense against oxidative damage nih.gov. Oxidative stress is defined by an imbalance where oxidants outweigh antioxidants, and compounds like this compound contribute to restoring this balance mdpi.com.

Radical Scavenging Capacity

This compound, as an ellagitannin, is recognized for its potent radical scavenging capacity acgpubs.orgresearchgate.net. This antioxidant property is crucial in mitigating oxidative stress by neutralizing reactive oxygen species (ROS). Research investigating the antioxidant potential of Filipendula ulmaria (meadowsweet) extracts, where this compound is a major constituent, provides significant insights into this activity.

Studies have shown that F. ulmaria methanol (B129727) extracts, which contain this compound at substantial concentrations (e.g., 29.88 mg/g dry weight in flower extracts), exhibit strong antioxidant properties acgpubs.org. The ellagitannins within these extracts, including this compound, were identified as major contributors to the observed radical scavenging capacity, accounting for approximately 69.4% of the total negative peak area in DPPH scavenging assays acgpubs.org.

Common in vitro assays employed to evaluate the radical scavenging activity of compounds like this compound include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) assay: This method assesses the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to its decolorization acgpubs.orgsphinxsai.comnih.gov.

ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonate)) assay: Similar to DPPH, this assay measures the reduction of the ABTS radical cation by antioxidants acgpubs.orgjst.go.jp.

ORAC (Oxygen Radical Absorbance Capacity) assay: This assay quantifies the ability of a substance to protect against oxidative degradation by peroxyl radicals acgpubs.org.

The strong performance of F. ulmaria extracts in these assays, with this compound identified as a prominent component, underscores its significant role in direct radical neutralization.

Table 1: Concentration of this compound in Filipendula ulmaria Flower Extracts

| Source Material | Major Constituent | Concentration (mg/g DW) |

| F. ulmaria flower extracts | This compound | 29.88 |

Note: DW = Dry Weight. Data based on analysis of Filipendula ulmaria extracts where this compound is a significant component. acgpubs.org

Influence on Cellular Antioxidant Defense Systems

Cellular antioxidant defense systems are complex networks comprising both enzymatic and non-enzymatic components that work synergistically to maintain redox balance and protect against oxidative damage mdpi.comfrontiersin.orgnih.govnih.gov. Enzymatic antioxidants include superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx), and glutathione reductase (GR), while non-enzymatic antioxidants encompass molecules such as glutathione (GSH), ubiquinone (CoQ10), vitamins C and E, alpha-lipoic acid, and thioredoxins mdpi.comfrontiersin.org.

Protein Interaction Studies

Tannins, including hydrolyzable tannins like this compound, are well-known for their high affinity and capacity to bind to proteins researchgate.netmdpi.comcabidigitallibrary.orgresearchgate.netdntb.gov.uaresearchgate.net. These interactions are fundamental to many of their observed biological effects, including their potential astringency and various bioactivities.

Binding to Serum Albumins (e.g., Bovine Serum Albumin)

Serum albumins, such as Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA), are abundant plasma proteins that play critical roles in transporting various endogenous and exogenous compounds, including fatty acids, hormones, and drugs ebi.ac.uknih.gov. Due to their high concentration and multiple binding sites, serum albumins are frequently used as model proteins for studying ligand-protein interactions researchgate.netmdpi.comrsc.orgnih.gov.

This compound, being a dimeric hydrolyzable tannin, has been shown to engage in significant interactions with proteins researchgate.netresearchgate.netdntb.gov.ua. Studies utilizing techniques such as isothermal titration calorimetry (ITC) and turbidimetric methods have elucidated the nature of these interactions researchgate.netmdpi.comresearchgate.net. ITC, for instance, provides thermodynamic insights into binding events, including binding constants and enthalpy changes mdpi.comrsc.org.

Research on the interaction of hydrolyzable tannins with BSA has revealed a clear relationship between the tannin's structural features and its ability to form insoluble complexes, often measured as protein precipitation capacity (PPC) researchgate.net. Key structural factors influencing this binding include:

Molecular weight: Higher molecular weight tannins tend to exhibit stronger interactions researchgate.net.

Number of galloyl groups: The presence and number of galloyl and other galloyl-derived functional groups are crucial researchgate.net.

Degree of oxidative coupling: The extent of oxidative coupling between galloyl units impacts binding affinity researchgate.net.

Positional isomerism: The arrangement of functional groups on the tannin structure plays a role researchgate.net.

Cyclic vs. acyclic glucose core: The conformation of the tannin's core structure can influence its interaction with proteins researchgate.net.

BSA shares a high degree of sequence identity (75.6%) with HSA, particularly in key binding regions like Sudlow II, making it a suitable model for initial binding studies mdpi.com. The strong binding of this compound and other hydrolyzable tannins to BSA highlights their general propensity for protein complexation researchgate.netresearchgate.net. Furthermore, this compound has also shown strong interactions with lipid vesicles, suggesting its capacity to interact with various biological macromolecules beyond proteins mdpi.com.

Implications for in vitro Bioactivity Assays

The strong binding of this compound to serum albumins and other macromolecules carries significant implications for the design and interpretation of in vitro bioactivity assays. In such assays, compounds are typically tested in a buffered solution, often supplemented with serum (e.g., fetal bovine serum), which contains high concentrations of albumin.

When a compound like this compound exhibits strong protein binding, a substantial portion of the compound may become bound to albumin, reducing the "free" concentration available to interact with its intended biological target (e.g., an enzyme, receptor, or cellular pathway) rsc.org. This phenomenon can lead to several challenges in in vitro studies:

Underestimation of Potency: The observed half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) might appear higher than the true potency of the compound, as only a fraction of the added compound is biologically active rsc.org.

Variability in Results: Differences in albumin concentration or composition between different assay batches or cell culture conditions can introduce variability in the observed bioactivity rsc.org.

Relevance to in vivo Conditions: While in vitro assays are crucial for initial screening, the strong protein binding observed for this compound suggests that its in vivo pharmacokinetics and bioavailability would likely be significantly influenced by plasma protein binding ebi.ac.uknih.govnih.gov. Therefore, in vitro results need to be interpreted cautiously, considering the potential for protein interactions that may not fully reflect the in vivo scenario.

Researchers must account for these protein binding effects by, for example, determining the free fraction of the compound in the assay medium or by designing assays that minimize non-specific protein interactions to obtain more accurate and physiologically relevant bioactivity data.

Structure Activity Relationship Sar Studies of Rugosin D and Analogues

Influence of the Number and Position of Galloyl Groups

The number of free galloyl groups within the ellagitannin structure plays a significant role in their bioactivity, particularly in antimicrobial effects. Studies have indicated that ellagitannins with a higher number of free galloyl groups tend to exhibit stronger inhibitory effects against certain bacterial species. For instance, Rugosin D, possessing an additional galloyl group compared to Rugosin E, demonstrated a stronger antimicrobial inhibitory effect. Similarly, Tellimagrandin II, which has an additional galloyl group compared to Tellimagrandin I, was found to be more efficient in certain antimicrobial activities.

Significance of Dimeric and Oligomeric Conformation

The degree of polymerization, particularly the dimeric and oligomeric conformation, is a crucial determinant of the bioactivity of ellagitannins, including this compound. Dimeric ellagitannins, such as this compound, Rugosin E, and other compounds like oenothein B, gemin A, and coriariin A, have consistently shown significantly higher antitumor activity when compared to their monomeric counterparts. This suggests that the increased molecular size and complexity afforded by dimerization are essential for marked antitumor effects.

Role of Specific Linkages (e.g., Valoneoyl Bridge) in Bioactivity

This compound is characterized by the presence of a valoneoyl group, a specific type of linkage that contributes to its dimeric structure. This valoneoyl bridge is formed from the m-position of the hexahydroxydiphenoyl (HHDP) group. The valoneoyl group is a defining feature of several dimeric hydrolyzable tannins, including this compound, E, and F, while Rugosin G, a trimer, contains two such groups.

Comparative SAR with Related Ellagitannins

Comparative SAR studies involving this compound and related ellagitannins, such as Rugosin A, E, G, Tellimagrandin I, Tellimagrandin II, and Punicalagin, highlight the subtle structural differences that lead to variations in biological activity.

Antimicrobial Activity Comparisons: As noted, this compound generally showed stronger antimicrobial effects than Rugosin E, attributed to an additional galloyl group. Similarly, Tellimagrandin II, with an extra galloyl group compared to Tellimagrandin I, often exhibited greater antimicrobial efficiency. However, the observation that Tellimagrandin II could be more potent than the dimeric this compound (composed of two Tellimagrandin II monomers) against certain bacteria indicates that simple molecular size or galloyl count does not always linearly correlate with activity, suggesting complex conformational or binding interactions.

Preclinical Pharmacokinetics and Pharmacodynamics Pk/pd

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

The ADME profile of a compound in animal models is crucial for predicting its behavior in the human body and for guiding subsequent clinical studies cdutcm.edu.cnnih.govnih.govtaylorfrancis.com. Absorption refers to the entry of a substance into the bloodstream, distribution describes its movement throughout the body, metabolism involves its biotransformation, and excretion details its elimination from the body cdutcm.edu.cnmerckvetmanual.com. These processes can vary significantly across species due to differences in physiological and biochemical parameters uni-konstanz.denih.govaging-us.comcdutcm.edu.cn.

Despite the reported biological activities of Rugosin D, comprehensive preclinical ADME studies specifically detailing its absorption, distribution, metabolism, and excretion in animal models are not extensively documented in the publicly available scientific literature. Research often focuses on the broader phytochemical composition of Rosa acicularis extracts, which contain this compound and other ellagitannins, rather than the isolated compound's individual pharmacokinetic parameters fishersci.fimdpi.comsemanticscholar.org.

Identification of this compound Metabolites in Biological Systems

Metabolite identification is a key aspect of preclinical research, as metabolites can contribute to or alter a compound's pharmacological activity and safety profile semanticscholar.orgnih.govctdbase.org. This compound is classified as an ellagitannin wikipedia.org. Ellagitannins are known to undergo metabolism, particularly by gut microbiota, leading to the formation of various derivatives, most notably urolithins mdpi.com. These urolithins often exhibit improved bioavailability compared to their parent ellagitannins mdpi.com.

While studies on Rosa acicularis extracts have identified a wide array of compounds, including ellagic acid derivatives, ellagitannins, gallotannins, catechins, and flavonoid glycosides, specific detailed profiles of this compound's direct metabolites in biological systems following its administration are not explicitly described fishersci.fimdpi.comsemanticscholar.orgscispace.com. Ellagic acid, a derivative of ellagitannins, is a known compound associated with the metabolism of this class of polyphenols nih.govaging-us.comfishersci.fimetabolomicsworkbench.orguni.lukoreamed.org. Further research is needed to precisely characterize the metabolic pathways and specific metabolites of this compound in preclinical biological systems.

Pharmacodynamic Markers and Target Engagement in Preclinical Studies

Pharmacodynamic (PD) markers are measurable indicators of a biological effect or a compound's interaction with its target uni.lunih.gov. Target engagement refers to the binding of a drug to its intended biological target, which is essential for its therapeutic effect nih.gov.

This compound has demonstrated clear pharmacodynamic effects in preclinical studies. A significant finding is its strong inhibitory potential against digestive α-amylase. This effect was observed in a standardized static, simulated gastrointestinal digestion method and was further confirmed through microplate reactions with mammalian α-amylases fishersci.fimdpi.comsemanticscholar.orgresearchgate.net. This direct enzyme inhibition indicates target engagement with α-amylase, suggesting this compound's potential as an antidiabetic agent fishersci.fimdpi.comsemanticscholar.org.

Beyond its impact on α-amylase, this compound has also shown a medium inhibitory effect on the viability of human breast cancer MCF-7/wt cells in in vitro studies koreamed.org. This suggests another potential pharmacodynamic action, although the specific molecular target responsible for this anticancer effect would require further elucidation to confirm direct target engagement in this context.

The following table summarizes the identified compounds and their PubChem CIDs:

Future Research Directions and Translational Perspectives

Discovery of Novel Biosynthetic Enzymes and Genetic Engineering Approaches

The elucidation of the complete biosynthetic pathway of Rugosin D and the identification of the enzymes involved represent a critical future research direction. While specific enzymes for this compound biosynthesis are not extensively documented in current literature, general strategies applied to other natural products can guide these investigations. For instance, techniques such as comparative transcriptome analysis and gene cloning have been instrumental in identifying genes and enzymes responsible for the biosynthesis of complex secondary metabolites like tanshinones mdpi.com.

Metabolic engineering and synthetic biology offer powerful tools to enhance the production of natural compounds or their precursors. By altering the biosynthetic pathways within host microorganisms or plants, it is possible to achieve higher yields or even produce novel derivatives mdpi.com. For example, studies have successfully engineered yeast to overproduce fatty acids by manipulating enzymes in their metabolic pathways, such as glucose-6-phosphate dehydrogenase and 6-phosphogluconate dehydrogenase, to increase NADPH supply mdpi.com. Similarly, genetic engineering approaches, including CRISPR-Cas technology, are being explored to optimize the production of valuable biomolecules by modifying cellular metabolic processes mdpi.com. Applying these advanced genetic engineering techniques to the producing organism of this compound could lead to more efficient and sustainable production, overcoming limitations often associated with natural abundance.

Development of Advanced Synthetic and Semi-Synthetic Methodologies for this compound Analogues

Access to this compound and its analogues is crucial for comprehensive structure-activity relationship (SAR) studies and lead optimization. Given the complexity of natural products like hydrolyzable tannins, developing efficient synthetic and semi-synthetic methodologies is a significant challenge and a key area for future research.

Total synthesis approaches provide complete control over the molecular structure, allowing for the creation of this compound and its derivatives from basic chemical building blocks nih.gov. This method is invaluable for introducing specific modifications that might not be accessible through other means. Semi-synthesis, which involves chemically modifying a naturally occurring precursor, offers a more practical route for generating diverse analogues, especially when the natural product is available in reasonable quantities psu.eduresearchgate.netresearchgate.net. This approach has been successfully applied to various natural products, yielding derivatives with improved pharmacological properties, such as enhanced potency or altered pharmacokinetics researchgate.netmdpi.com.

Techniques like mutasynthesis, which combine genetic engineering of producing organisms with the feeding of modified biosynthetic intermediates, also present a promising avenue for creating novel this compound derivatives psu.edu. Furthermore, advanced synthetic design strategies such as analogue-oriented synthesis (AOS) are being developed to streamline the process of discovering bioactive molecules while simultaneously gathering SAR information nih.gov. Applying these diverse synthetic and semi-synthetic strategies will be essential for generating a library of this compound analogues, enabling a systematic exploration of its structural features critical for biological activity.

Identification of Underexplored Biological Targets and Mechanisms of Action

While this compound has been noted for potential antiviral and antineoplastic activities foodb.ca, a detailed understanding of its specific biological targets and underlying mechanisms of action remains an underexplored area. Future research should leverage advanced -omics technologies and computational approaches to precisely identify the molecular entities with which this compound interacts.

Approaches such as network pharmacology and computational analyses are increasingly used to predict potential targets and signaling pathways modulated by natural compounds nih.govscienceopen.com. These methods integrate bioactivity data with protein-protein interaction networks and cellular pathways to provide a systems-level view of a compound's effects nih.govnih.gov. For example, studies on other natural products have revealed their mechanisms through modulation of signaling cascades involving proteins like NF-κB, PI3K/AKT, MAPK, and ERK, leading to effects such as anti-proliferation, induction of apoptosis, and anti-inflammation researchgate.netfrontiersin.org.

Investigating this compound's impact on these and other relevant cellular pathways, including its potential to modulate gene expression or enzyme activity, will be critical. Identifying specific protein or nucleic acid targets will not only elucidate its mechanism of action but also provide valuable insights for rational drug design and the development of more potent and selective analogues.

Investigation of Synergistic Effects of this compound with Other Natural Products

The investigation of synergistic effects, where the combined effect of two or more compounds is greater than the sum of their individual effects, represents a significant opportunity for this compound research. Although specific studies on this compound's synergistic interactions are not detailed in the available literature, the concept of natural product combinations for enhanced therapeutic outcomes is well-established mdpi.commdpi.com.

In the context of complex diseases like cancer, natural compounds in combination therapies have shown promise by synergizing with conventional chemotherapeutic agents, reducing tumor resistance, and mitigating adverse effects mdpi.commdpi.com. Examples include the enhanced anti-tumor effects observed with combinations like curcumin (B1669340) and piperine, or resveratrol (B1683913) and quercetin, which target multiple molecular pathways simultaneously researchgate.netnih.gov.

Future research should explore this compound's potential to act synergistically with other known bioactive natural products or even conventional drugs. Such studies could involve in vitro and in vivo models to assess combination efficacy, identify optimal ratios, and uncover the molecular basis of these synergistic interactions. This approach could lead to the development of more effective and less toxic therapeutic regimens.

Strategic Opportunities for Preclinical Lead Compound Development

For this compound to transition into a viable therapeutic candidate, a robust preclinical development program is essential. This phase bridges the gap between initial discovery and human clinical trials, focusing on rigorous testing in laboratory and animal models biobide.comhumanspecificresearch.orgaristo-group.com.

Key aspects of preclinical development include:

Pharmacokinetics (PK) and Pharmacodynamics (PD) Studies: Characterizing how this compound is absorbed, distributed, metabolized, and excreted (ADME) in biological systems, and understanding its effects on the body aristo-group.comnih.gov. These studies are critical for predicting human responses and determining appropriate dosing strategies.

Toxicology Studies: Comprehensive assessment of potential adverse effects across various doses to ensure safety before human exposure biobide.comppd.comnih.gov. This includes both in vitro and in vivo assays to identify target organs for toxicity.

Efficacy Studies: Evaluating this compound's therapeutic effectiveness in relevant disease models ppd.com. For example, if this compound shows promise as an antineoplastic agent, its efficacy would be tested in various cancer models.

The goal of preclinical development is to generate sufficient data to support an Investigational New Drug (IND) application, allowing progression to human clinical trials biobide.comnih.gov. While this process is costly and time-consuming, it is a crucial step in translating the potential of this compound into tangible therapeutic benefits humanspecificresearch.orgaristo-group.com.

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.